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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

Abstract

2,5-Dimethylfuran-3-thiol (DMFT) is a key flavoring substance, prized for its characteristic
meaty and roasted aroma profile.[1] As a member of the furan derivative family, its safety
evaluation is of considerable interest, particularly given the toxicological concerns associated
with the parent furan ring. This guide provides a comprehensive analysis of the available
toxicological data for DMFT and related furan compounds. We will delve into its metabolic fate,
potential for genotoxicity and cytotoxicity, and the authoritative framework used for its safety
assessment. By synthesizing data from regulatory bodies like the Joint FAO/WHO Expert
Committee on Food Additives (JECFA) and peer-reviewed studies, this document offers a
detailed perspective on the causality behind experimental choices and the rationale for its
continued use as a flavoring agent.

Introduction to 2,5-Dimethylfuran-3-thiol (DMFT)

2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a sulfur-containing heterocyclic compound
that contributes significantly to the flavor profiles of cooked meats, coffee, and other thermally
processed foods.[2][3] Its potent sensory properties allow for its use at very low concentrations
in food products.[1] The Flavor and Extract Manufacturers Association (FEMA) has designated
it as GRAS (Generally Recognized as Safe) under the number 3451.[2][4]

Chemical and Physical Properties:
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Property Value Source
Molecular Formula CeHsOS [2]
Molecular Weight 128.19 g/mol [2]
Appearance Clear yellow-orange liquid [11[2]
Odor Profile Meaty, Roasted Chicken [1]
Boiling Point 175-177 °C @ 760 mm Hg [2][5]
Flash Point 53.89 °C [5]

N Insoluble in water; soluble in
Solubility ] ] [2]
oils and organic solvents

Metabolic Pathways and Mechanistic Toxicity of
Furan Derivatives

The primary toxicological concern for furan-containing compounds stems from the metabolic
activation of the furan ring. Furan itself is a known carcinogen that undergoes cytochrome
P450-mediated epoxidation to form a reactive epoxide. This intermediate can then rearrange to
form cis-2-butene-1,4-dial, a highly reactive a,3-unsaturated dicarbonyl species that can form
adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and
cytotoxicity.[6][7]

This metabolic activation pathway is the central hypothesis for the toxicity observed in some
furan derivatives. The substitution pattern on the furan ring can significantly influence the rate
and course of this bioactivation. For DMFT, the presence of methyl groups at the 2 and 5
positions is a critical factor in its toxicological evaluation.
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Caption: Proposed metabolic pathway for furan-induced toxicity.
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Toxicological Data Review

The safety assessment of DMFT relies on data from the compound itself, as well as read-
across from structurally related molecules, particularly the parent compound, 2,5-dimethylfuran
(DMF).

Genotoxicity

There is a notable concern regarding the potential genotoxicity of furan derivatives.[6]
However, the data presents a complex picture.

Ames Test (Bacterial Reverse Mutation Assay): A safety data sheet for the parent compound,
2,5-dimethylfuran, indicates a negative result in the Ames test. This suggests the compound
is not mutagenic to the bacterial strains tested, with or without metabolic activation.

In Vitro Micronucleus Assay: In contrast, studies on 2,5-dimethylfuran (without the thiol
group) demonstrated genotoxic potential in mammalian cells. Exposure of murine bone
marrow cells to DMF (0.1 mM for 1 hour) led to a significant increase in micronuclei
frequency, indicating that DMF may cause chromosomal damage in hematopoietic cells.[8]

Comet Assay (Single Cell Gel Electrophoresis): Research using V79 cells (Chinese hamster
lung fibroblasts) showed that 2,5-dimethylfuran induces DNA damage in a concentration-
dependent manner.[3] Interestingly, this damage occurred irrespective of the co-expression
of human metabolic enzymes CYP2E1 and SULT1A1, suggesting a potential for direct
activity or activation via endogenous enzymes present in the V79 cells.[3]

Summary of Genotoxicity Data for 2,5-Dimethylfuran:
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The JECFA has noted a general paucity of in vivo genotoxicity data for this class of flavoring
agents, which is a critical gap in fully allaying concerns about potential carcinogenicity.[6]

Cytotoxicity

The cytotoxicity of furan derivatives has been linked to their efficiency in forming protein
adducts following metabolic activation. A comparative study found that 2,5-dimethylfuran
exhibited lower cytotoxicity to primary hepatocytes than furan and 2-methylfuran.[7] This
reduced toxicity correlated directly with a lower protein adduction efficiency (0.37 molecules per
10,000) compared to the other furans.[7] This suggests that the methyl groups at the 2 and 5
positions may sterically hinder the metabolic activation or subsequent adduction, providing a
mechanistic basis for reduced toxicity.

Acute and Sub-chronic Toxicity

o Acute Toxicity: DMFT is classified under the Globally Harmonized System (GHS) as "Harmful
if swallowed" (Acute Toxicity 4).[2] It is also designated as a flammable liquid.[2]

o No-Observed-Effect-Level (NOEL): A NOEL of 5.00 mg/kg of body weight per day has been
reported for 2,5-dimethyl-3-furan thiol.[5] This value is crucial for establishing an acceptable
daily intake and conducting a comprehensive risk assessment.

Safety Evaluation and Regulatory Status
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The safety of flavoring substances like DMFT is evaluated by international bodies using a
structured, hierarchical approach. The JECFA's "Procedure for the Safety Evaluation of
Flavouring Agents" is a cornerstone of this process.

Causality in the Evaluation Process: The decision-making is not based on a single data point
but on a weight-of-evidence approach. This includes:

o Structural Class: DMFT is placed in a structural class based on its chemical features, which
helps predict its metabolic fate.

 Intake Estimation: Conservative estimates of human consumption are calculated (e.g.,
Maximised Survey-derived Daily Intakes, or MSDI).

» Toxicological Thresholds: The estimated intake is compared against a "Threshold of
Toxicological Concern" (TTC) for its structural class. If intake is below this threshold, the risk
is considered negligible, provided there are no structural alerts for genotoxicity.

For DMFT, JECFA's evaluation in 2008 concluded that there is "No safety concern at current
levels of intake when used as a flavouring agent."[2] This conclusion is predicated on the very
low levels of consumer exposure from its use in food, which are well below the established
NOEL.[5]
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Caption: JECFA's hierarchical workflow for safety assessment.
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Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate toxicological data must be robust
and self-validating. Below are detailed methodologies for two critical genotoxicity assays
relevant to the evaluation of furan derivatives.

In Vitro Micronucleus Assay Protocol

This assay detects chromosomal damage by quantifying micronuclei (small, extra-nuclear
bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of
interphase cells.

Principle: This protocol is adapted from methodologies used for evaluating potential genotoxins
like 2,5-dimethylfuran.[8] The use of a cell line capable of division is essential, as the damage
Is visualized in daughter cells following mitosis.

Step-by-Step Methodology:
e Cell Culture:

o Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells or primary
hematopoietic progenitors) in appropriate medium supplemented with fetal bovine serum
and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO..

e EXxposure:

o Seed cells into culture plates at a density that allows for at least 1.5 cell divisions during
the experiment.

o Prepare a concentration range of 2,5-Dimethylfuran-3-thiol in culture medium. A solvent
control (e.g., DMSO) and a positive control (e.g., Mitomycin C) must be run in parallel.

o Expose cells to the test article for a short duration (e.g., 3-4 hours) in the presence and
absence of an exogenous metabolic activation system (e.g., rat liver S9 fraction).

e Recovery and Cytokinesis Block:

o After exposure, wash the cells and resuspend them in fresh medium.
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o Add Cytochalasin B (a cytokinesis inhibitor) to the medium to block cell division after
nuclear division, resulting in binucleated cells. This is a self-validating step, as it ensures
only cells that have divided once are scored.

o Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

e Harvesting and Slide Preparation:
o Harvest cells by centrifugation.

o Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCI) to swell the
cytoplasm.

o Fix the cells using a freshly prepared methanol:acetic acid (3:1) solution.

o Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
 Staining and Scoring:

o Stain the slides with a DNA-specific stain (e.g., Giemsa or Acridine Orange).

o Using a light microscope, score at least 2000 binucleated cells per concentration for the
presence of micronuclei.

o A positive result is defined as a statistically significant, dose-dependent increase in the
frequency of micronucleated cells compared to the solvent control.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing
mutations in the histidine synthesis operon, rendering them unable to grow without
supplemental histidine. A positive result occurs when the test substance causes a reverse
mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and
form colonies.

Step-by-Step Methodology:

e Strain Preparation:
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o Prepare overnight cultures of the required S. typhimurium tester strains (e.g., TA98,
TA100, TA1535, TA1537) in nutrient broth.

o Metabolic Activation:

o Prepare the S9 mix if metabolic activation is being tested. The S9 fraction (from induced
rat livers) contains the necessary P450 enzymes. This mix must contain the cofactor
NADPH.

o Plate Incorporation Assay:
o To a sterile test tube, add:
= 0.1 mL of the bacterial culture.

= 0.1 mL of the test article solution (at various concentrations) or control (solvent, positive
controls like sodium azide or 2-aminoanthracene).

» 0.5 mL of S9 mix or phosphate buffer (for non-activation plates).
o Incubate this mixture for 20-30 minutes at 37°C.
e Plating:

o Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few
initial cell divisions) to the test tube.

o Vortex gently and pour the entire contents onto a minimal glucose agar plate.

o The trace histidine is a self-validating control; its absence would prevent any growth, even
revertant colonies.

e Incubation and Scoring:
o Incubate the plates in the dark at 37°C for 48-72 hours.

o Count the number of revertant colonies on each plate.
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o A positive result is typically defined as a dose-related increase in the number of revertant
colonies that is at least double the background (solvent control) count.

Conclusion and Future Directions

The toxicological evaluation of 2,5-Dimethylfuran-3-thiol reveals a compound with a complex
profile. While in vitro mammalian cell assays on its parent furan suggest a potential for
genotoxicity, this concern is mitigated by its intended use as a flavoring agent. The authoritative
safety assessment by JECFA, which concluded "no safety concern," is based on the principle
that the dose makes the poison. The extremely low levels of human exposure from food
consumption fall well below any established toxicological thresholds, including the NOEL.

However, the field would benefit from further research to address remaining data gaps.
Specifically, in vivo genotoxicity studies on DMFT itself would provide a more definitive answer
to the concerns raised by in vitro assays. Continued investigation into the metabolic pathways
of substituted furans will also enhance the accuracy of future risk assessments for this
important class of flavoring compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. axxence.de [axxence.de]

2. 2,5-Dimethyl-3-furanthiol | C6H80S | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. An in vitro study on the genotoxic effect of substituted furans in cells transfected with
human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC
[pmc.ncbi.nlm.nih.gov]

4. femaflavor.org [femaflavor.org]

5. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]

6. JECFA Evaluations-2,5-DIMETHYL-3-FURANTHIOL ACETATE- [inchem.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1359916?utm_src=pdf-body
https://www.benchchem.com/product/b1359916?utm_src=pdf-custom-synthesis
https://www.axxence.de/fileadmin/DocumentPublisher/tds/natural_2_5-dimethylfuran-3-thiol_345100_US-EN_TDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethyl-3-furanthiol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992344/
https://www.femaflavor.org/flavor-library/25-dimethyl-3-furanthiol
https://www.thegoodscentscompany.com/data/rw1036241.html
https://www.inchem.org/documents/jecfa/jeceval/jec_615.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 7. Mechanism-based cytotoxicity trend prediction of furan-containing pollutants present in a
mixture - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Bone marrow genotoxicity of 2,5-dimethylfuran, a green biofuel candidate - PubMed
[pubmed.ncbi.nim.nih.gov]
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Dimethylfuran-3-thiol (FEMA 3451)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359916#toxicological-data-and-safety-evaluation-of-
2-5-dimethylfuran-3-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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